molecular formula C14H16ClN3O B5535625 (3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine

(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine

Cat. No. B5535625
M. Wt: 277.75 g/mol
InChI Key: FHLNURIOAVMSFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the condensation and cyclization reactions. For example, derivatives of pyrazole and chlorophenyl compounds have been synthesized through reactions involving aminoalkylation, cyclocondensation, and microwave irradiation techniques to produce structurally diverse libraries of compounds with potential bioactivity (Esquius et al., 2000; Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, spectroscopy, and computational methods. These studies provide insights into the conformation, bonding patterns, and electronic properties of molecules (Tamer et al., 2016; Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, ring closure, and cyclocondensation, leading to a wide range of products with different chemical properties. These reactions are influenced by the nature of substituents and reaction conditions (Shablykin et al., 2008).

Physical Properties Analysis

The physical properties of compounds in this chemical class, including solubility, melting points, and crystalline structure, can be influenced by molecular conformation and intermolecular interactions such as hydrogen bonding and π-π interactions (Portilla et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic characteristics, are determined by functional groups and molecular structure. Studies on related compounds show that electronic distribution, steric effects, and intramolecular interactions significantly influence these properties, which can be analyzed through experimental and computational chemistry methods (Roman, 2013; Prabhudeva et al., 2017).

Mechanism of Action

The mechanism of action of this compound could be related to its ability to interact with biological targets. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It is always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of new synthetic routes. It could also be interesting to study its behavior in various chemical reactions and its interactions with different biological targets .

properties

IUPAC Name

2-(3-chloro-2-methylanilino)-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-7-10(2)18(17-9)14(19)8-16-13-6-4-5-12(15)11(13)3/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLNURIOAVMSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CNC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine

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